molecular formula C5H9ClO B101064 2-Chloropentan-3-one CAS No. 17042-21-6

2-Chloropentan-3-one

Cat. No.: B101064
CAS No.: 17042-21-6
M. Wt: 120.58 g/mol
InChI Key: ABCRJWMADDBQFJ-UHFFFAOYSA-N
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Description

2-Chloropentan-3-one (2CPO) is a five-carbon molecule containing a chlorine atom in the third position. It is a versatile compound that has been used in a variety of applications, including synthesis, scientific research, and laboratory experiments.

Scientific Research Applications

Synthesis of Functionalized Compounds

  • 2-Chloropentan-3-one, in its enol tautomer form, is utilized in the synthesis of functionalized butyrolactones. It reacts with dialkyl acetylenedicarboxylates and triphenylphosphine, yielding alkyl 5,5-diacetyl-2-oxo-3-(triphenylphosphoranylidene)tetrahydrofuran-4-carboxylates (Yavari & Baharfar, 1997).

Chemical Kinetics and Decomposition Studies

  • The compound is also significant in studying the kinetics of thermal decomposition. Research on 3-chloropentan-2-one, a related compound, has shown that it undergoes homogeneous, first-order, unimolecular decomposition (Dakubu & Maccoll, 1969).

Spectroscopic Analysis and Vibrational Assignments

  • In spectroscopy, this compound and its derivatives are analyzed to assign torsional force constants in the valence force field for secondary chlorides, contributing to the understanding of molecular vibrations (Moore et al., 1973).

Synthetic Chemistry Applications

  • The compound serves as a synthetic equivalent in various chemical syntheses. For instance, 5-chloropent-1-ene-3-one is used as a divinyl ketone equivalent in steroid synthesis (Danishefsky & Yan, 1978).

Thermodynamics and Phase Equilibrium Studies

  • Its role in understanding the thermodynamics of mixtures is evident. Studies of binary mixtures involving related compounds like propane-2-one and chloroalkanes provide insights into deviations from ideality in such systems (Drăgoescu et al., 1998).

Crystallography and Molecular Structure Analysis

  • This compound derivatives are used in crystallography to determine the molecular structure of certain compounds, like 2-chloro-1,3-dithia-2-stibacyclopentane (Bush et al., 1967).

Novel Reagents and Reaction Mechanisms

  • The compound and its analogs find use in the development of new reagents and reaction mechanisms. For instance, a nonthiolic, odorless 1,3-propanedithiol equivalent was synthesized from a 3-(1,3)-dithianylidenepentane-2,4-dione derivative, providing new avenues in organic synthesis (Liu et al., 2003).

Properties

IUPAC Name

2-chloropentan-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9ClO/c1-3-5(7)4(2)6/h4H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABCRJWMADDBQFJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)C(C)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9ClO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80455276
Record name 2-chloropentan-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80455276
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

120.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17042-21-6
Record name 2-chloropentan-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80455276
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What are the typical reactions 2-Chloropentan-3-one undergoes?

A1: this compound serves as a reactive intermediate in various organic syntheses. For example, it can engage in [4+3] cycloaddition reactions. Specifically, it reacts with furan in the presence of triethylamine to yield 2,4-endo,endo-Dimethyl-8-oxabicyclo[3.2.1]oct-6-en-3-one. [] Additionally, this compound participates in reactions with aromatic compounds, like phenol and its ethers, as explored in studies investigating the reactivity of α-halogeno-ketones. []

Q2: What is the structural characterization of this compound?

A2: While the provided abstracts don't explicitly detail spectroscopic data, we can deduce the following:

    Q3: Are there any studies on the impact of substituents on the reactivity of compounds similar to this compound?

    A3: Yes, research on aliphatic ketones, including halogenated derivatives, has explored the influence of substituents on their reactivity. For instance, a study examining the rates of ionization and enolization of various ketones, investigated the effects of substituents on reaction rates and equilibrium constants. [] While the specific study doesn't directly involve this compound, it sheds light on the general principles governing the reactivity of similar compounds.

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